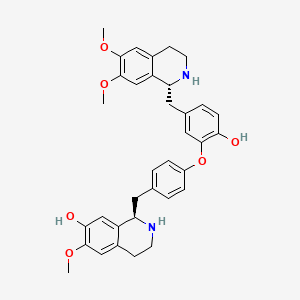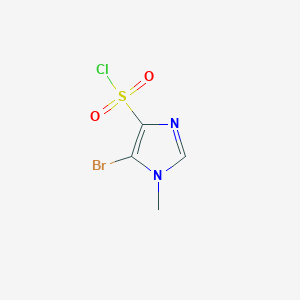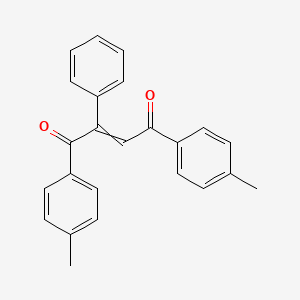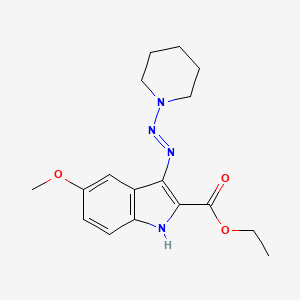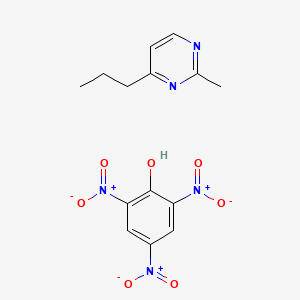
2-Methyl-4-propylpyrimidine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-propylpyrimidine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applicationsIt has been used in munitions, dyes, and as a reagent in chemical laboratories . On the other hand, 2-Methyl-4-propylpyrimidine is a pyrimidine derivative, but detailed information about its specific applications and properties is less commonly documented.
Preparation Methods
2-Methyl-4-propylpyrimidine: : The synthesis of 2-Methyl-4-propylpyrimidine typically involves the reaction of appropriate alkyl halides with pyrimidine derivatives under controlled conditions. Specific synthetic routes and industrial production methods are not widely documented.
2,4,6-Trinitrophenol: : The industrial production of 2,4,6-trinitrophenol involves the nitration of phenol with a mixture of concentrated nitric acid and sulfuric acid. This process results in the formation of picric acid, which is then purified through recrystallization . Historically, picric acid was also synthesized by nitrating substances such as animal horn, silk, indigo, and natural resin .
Chemical Reactions Analysis
2-Methyl-4-propylpyrimidine: : Specific chemical reactions involving 2-Methyl-4-propylpyrimidine are not well-documented. pyrimidine derivatives generally undergo substitution reactions, particularly nucleophilic substitution, due to the electron-deficient nature of the pyrimidine ring.
2,4,6-Trinitrophenol: : Picric acid undergoes various chemical reactions, including:
Reduction: Picric acid can be reduced to picramic acid (2-amino-4,6-dinitrophenol) using reducing agents like sodium sulfide.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups, which make the aromatic ring highly reactive.
Complex Formation: Picric acid forms complexes with metals, which are used in analytical chemistry for the detection of certain metal ions.
Scientific Research Applications
2-Methyl-4-propylpyrimidine: : The specific scientific research applications of 2-Methyl-4-propylpyrimidine are not well-documented
2,4,6-Trinitrophenol: : Picric acid has several scientific research applications:
Explosives: It has been widely used in the manufacture of munitions and explosive charges.
Dyes: Picric acid is used in the dye industry for coloring fabrics and leather.
Analytical Chemistry: It is used as a reagent for the detection of metals and in the Jaffe reaction for measuring creatinine levels in clinical samples.
Environmental Studies: Research focuses on detecting and mitigating the environmental contamination caused by picric acid.
Mechanism of Action
2-Methyl-4-propylpyrimidine: : The mechanism of action of 2-Methyl-4-propylpyrimidine is not well-documented. Pyrimidine derivatives generally interact with biological targets such as enzymes and receptors, influencing various biochemical pathways.
2,4,6-Trinitrophenol: : Picric acid acts as an exogenous pyrogen, inducing inflammatory responses in human monocytes and macrophages. It interacts with cellular components, leading to the release of pro-inflammatory cytokines and activation of intracellular signaling cascades . Additionally, picric acid uncouples oxidative phosphorylation, disrupting cellular energy production .
Comparison with Similar Compounds
2-Methyl-4-propylpyrimidine:
2,4,6-Trinitrophenol: : Similar compounds include other nitroaromatic explosives such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT). Picric acid is unique due to its higher explosive power and its use in various industrial applications .
Conclusion
2-Methyl-4-propylpyrimidine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications While 2-Methyl-4-propylpyrimidine’s specific applications are less documented, picric acid is well-known for its explosive properties and diverse industrial uses
Properties
CAS No. |
89967-25-9 |
|---|---|
Molecular Formula |
C14H15N5O7 |
Molecular Weight |
365.30 g/mol |
IUPAC Name |
2-methyl-4-propylpyrimidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H12N2.C6H3N3O7/c1-3-4-8-5-6-9-7(2)10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-6H,3-4H2,1-2H3;1-2,10H |
InChI Key |
QYZDYOWCGMTMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)

![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)

![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
![3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate](/img/structure/B14391711.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
